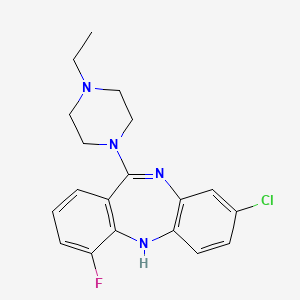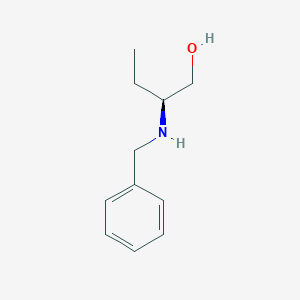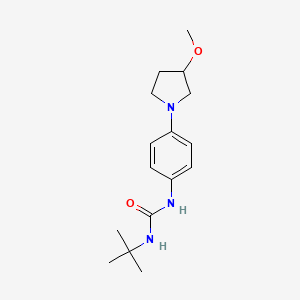
N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide, also known as GSK137647A, is a selective and potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are epigenetic readers that play a crucial role in the regulation of gene expression, making them an attractive target for the development of novel therapeutics for cancer, inflammatory, and autoimmune diseases.
Mécanisme D'action
N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated lysine residues on histone proteins. This disrupts the recruitment of transcriptional co-activators and leads to the downregulation of target genes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide has been shown to have anti-inflammatory and anti-cancer effects in preclinical models. Inhibition of BET proteins by N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide leads to the downregulation of pro-inflammatory cytokines and chemokines, as well as the upregulation of anti-inflammatory cytokines. In cancer cells, N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide has been shown to induce cell cycle arrest and apoptosis, as well as inhibit tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide has several advantages for lab experiments, including its high potency and selectivity for BET proteins, as well as its ability to penetrate the blood-brain barrier. However, N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide has limitations, including its poor solubility in water and its potential off-target effects.
Orientations Futures
For the research of N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide include the development of more potent and selective BET inhibitors, as well as the investigation of its therapeutic potential for various diseases, including cancer, inflammation, and autoimmune diseases. Additionally, the elucidation of the mechanism of action of N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide and its effects on gene expression will provide valuable insights into the regulation of cellular processes and the development of novel therapeutics.
Méthodes De Synthèse
The synthesis of N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide involves the reaction of 2-fluorobenzylamine with 3-(pyridin-2-yloxy)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to afford the final product. The synthesis of N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide has been reported in several publications, including a patent by GlaxoSmithKline.
Applications De Recherche Scientifique
N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide has been extensively studied for its potential therapeutic applications. BET proteins are involved in the regulation of various cellular processes, including inflammation, cell proliferation, and differentiation. The inhibition of BET proteins by N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide has been shown to have anti-inflammatory and anti-cancer effects in preclinical models. N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide has also been investigated as a potential therapeutic for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3-pyridin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2/c20-17-9-2-1-6-15(17)13-22-19(23)14-7-5-8-16(12-14)24-18-10-3-4-11-21-18/h1-12H,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGBYZGTUXDYCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-6-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2879507.png)
![1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2879508.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2879510.png)


![5-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2879519.png)



![4-Fluoro-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2879524.png)
![[5-[(4-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate](/img/structure/B2879525.png)

![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B2879529.png)
